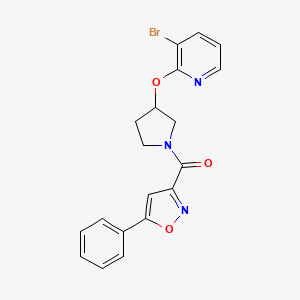![molecular formula C24H27N3O3 B2857631 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-38-5](/img/structure/B2857631.png)
2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is an innovative technique that enhances the efficiency of chemical reactions. A study demonstrated the synthesis of pyrazolopyridine derivatives using ultrasonic irradiation, showcasing its potential as corrosion inhibitors for mild steel in acidic conditions. This method offers a green chemistry approach due to its energy efficiency and the reduction of reaction time and solvent use (Dandia et al., 2013).
Novel Synthetic Routes
The development of novel synthetic routes for multifunctional derivatives of pyranopyridine showcases the versatility of these compounds in chemical synthesis. Through tricomponent condensation reactions, researchers have been able to create complex molecules with potential applications in material science and pharmaceuticals (Paponov et al., 2021).
Microwave-Induced Stereoselectivity
Microwave irradiation has been used to induce stereoselectivity in the synthesis of pyrazolopyridine derivatives, highlighting the technique's role in achieving high selectivity and yield in organic synthesis. This method is beneficial for creating compounds with specific stereochemical configurations, which is crucial in the development of active pharmaceutical ingredients (Rahmati & Alizadeh Kouzehrash, 2011).
Antimicrobial and Antioxidant Activities
The design and synthesis of novel derivatives based on the pyridine and pyran scaffolds have shown significant antimicrobial and antioxidant activities. Such studies are pivotal for the discovery of new therapeutic agents, demonstrating the potential of these compounds in medicinal chemistry (Lagu & Yejella, 2020).
Green Synthesis Approaches
Green synthesis approaches aim to reduce the environmental impact of chemical manufacturing. The synthesis of pyranopyridines in green media, using water and ethanol as solvents, exemplifies the shift towards more sustainable chemistry practices. Such methodologies not only reduce hazardous waste but also improve the safety and scalability of chemical processes (Balalaie, Mehrazar, & Haghighatnia, 2013).
Propiedades
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14(2)16-6-8-17(9-7-16)21-19(12-25)23(26)30-20-11-15(3)27(24(28)22(20)21)13-18-5-4-10-29-18/h6-9,11,14,18,21H,4-5,10,13,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNDMDZYCGAFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)
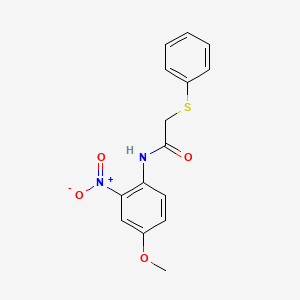

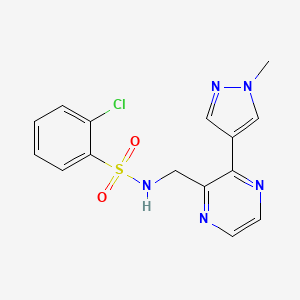

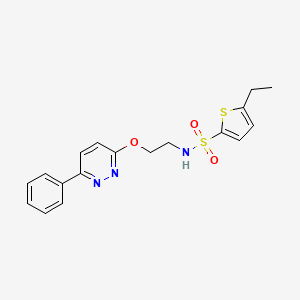

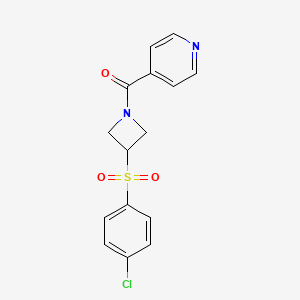


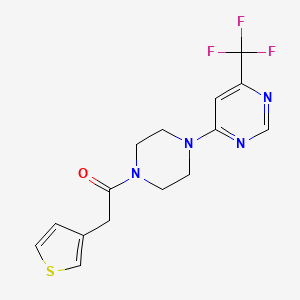
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
